molecular formula C11H18ClNO B13594977 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride

Cat. No.: B13594977
M. Wt: 215.72 g/mol
InChI Key: ZBHGRILIBCTGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride is a substituted benzylamine derivative featuring an isopropyloxy methyl group at the 3-position of the phenyl ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. The isopropyloxy group contributes to moderate lipophilicity, balancing solubility and membrane permeability .

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

[3-(propan-2-yloxymethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)13-8-11-5-3-4-10(6-11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H

InChI Key

ZBHGRILIBCTGFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC=CC(=C1)CN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step approach involving:

  • Step 1: Formation of the substituted benzyl intermediate
    Starting from a suitable bromomethylbenzene derivative, nucleophilic substitution with isopropanol or an isopropoxy methyl precursor is conducted under basic conditions (e.g., potassium carbonate) in aprotic solvents like acetone or DMF at elevated temperatures (~80°C) for extended periods (12–16 hours). This step introduces the propan-2-yloxy methyl group at the meta position on the phenyl ring.

  • Step 2: Introduction of the methanamine moiety
    The benzyl intermediate is then subjected to reductive amination or nucleophilic substitution with ammonia or a primary amine source, often catalyzed by palladium on carbon under hydrogen atmosphere or via other reducing agents, to install the methanamine group.

  • Step 3: Conversion to hydrochloride salt
    The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to yield the hydrochloride salt, which precipitates and can be purified by recrystallization.

Detailed Experimental Procedure (Adapted and Consolidated from Literature)

Step Reagents & Conditions Description Yield & Purity
1 3-(Bromomethyl)phenyl derivative, potassium carbonate, isopropanol, acetone, reflux 16 h Alkylation to form 3-[(propan-2-yloxy)methyl]benzyl intermediate Typically 75–85%, crude used directly
2 Intermediate, ammonia or amine source, Pd/C catalyst, hydrogen atmosphere, room temperature, 12 h Reductive amination to form methanamine derivative 80–90%, purified by column chromatography or HPLC
3 Methanamine, HCl in ethanol or ether, 0–25°C Formation of hydrochloride salt, precipitation >95% purity after recrystallization

Alternative Synthetic Approaches

  • Copper-catalyzed coupling : Some protocols employ copper catalysts and potassium carbonate to facilitate nucleophilic substitution without solvent at elevated temperatures (~165°C), followed by filtration and purification steps.

  • Mitsunobu reaction for alkylation : For selective O-alkylation of phenolic intermediates, Mitsunobu conditions have been used with alcohols and triphenylphosphine/diethyl azodicarboxylate reagents to install the isopropoxy group.

  • Hydrogenation and catalytic reduction : Hydrogenation with Pd/C under ambient pressure is a common method for reducing intermediates to the amine stage prior to salt formation.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Research Discoveries and Optimization Insights

  • Yield optimization : The choice of base (potassium carbonate vs. sodium carbonate), solvent polarity, and temperature significantly affect alkylation efficiency.
  • Purification strategies : Silica gel column chromatography with gradient elution (e.g., dichloromethane to chloroform mixtures) is effective for intermediate purification.
  • Salt stability : Hydrochloride salt form improves compound stability and handling, with recrystallization from ethanol providing high purity crystals.

Summary Table of Preparation Conditions

Parameter Typical Conditions Notes
Alkylation base Potassium carbonate (2–2.5 equiv.) Ensures deprotonation and nucleophilic substitution
Solvent Acetone or DMF Polar aprotic solvents favor substitution
Temperature 80–165°C (depending on step) Reflux or solvent-free heating
Reaction time 12–16 hours Sufficient for complete conversion
Catalyst Pd/C for hydrogenation Facilitates reductive amination
Salt formation HCl in ethanol or ether Produces stable hydrochloride salt
Purification Column chromatography, recrystallization Achieves >95% purity

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Isopropyloxymethyl) C₁₂H₁₈ClNO ~227.73 Moderate lipophilicity, hydrochloride salt
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride 2-Pyridinyl C₁₂H₁₄Cl₂N₂ 257.16 Aromatic nitrogen, dihydrochloride salt; enhanced polarity
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl 4-Propargyloxy C₁₀H₁₂ClNO 197.66 Alkyne group; linear structure, lower molecular weight
[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine HCl 4-Methoxy, 3-propargyloxy C₁₁H₁₄ClNO₂ 235.69 Methoxy and alkyne groups; increased polarity
(3-(Benzyloxy)phenyl)methanamine HCl 3-Benzyloxy C₁₄H₁₆ClNO 249.74 Bulky aromatic substituent; higher lipophilicity
[2-(Piperidine-1-sulfonyl)phenyl]methanamine HCl 2-Piperidine sulfonyl C₁₂H₁₇ClN₂O₂S 288.79 Sulfonyl group; increased acidity and polarity

Key Observations :

  • Lipophilicity : The target compound’s isopropyl group offers intermediate lipophilicity compared to the hydrophobic benzyloxy group () and the polar pyridinyl or sulfonyl groups ().
  • Solubility : Hydrochloride salts generally improve aqueous solubility, but substituents like propargyloxy () or methoxy () may further modulate solubility through hydrogen bonding or steric effects.
  • Molecular Weight : The target compound’s estimated weight (~227.73) places it between smaller analogs (e.g., 197.66 in ) and bulkier derivatives (e.g., 288.79 in ).

Biological Activity

1-{3-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride, with the molecular formula C13H19ClN2O and a molecular weight of approximately 248.76 g/mol, is a compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a phenyl ring substituted with a propan-2-yloxy group, connected to a methanamine moiety. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

Antimicrobial and Antiviral Properties

Preliminary studies suggest that 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride exhibits antimicrobial and antiviral properties. These activities make it a candidate for further research in pharmaceutical applications aimed at combating infections. The compound's structure may facilitate interactions with biological targets, potentially leading to therapeutic effects such as anti-inflammatory or analgesic activities.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors or enzymes in biological systems. Such interactions could lead to significant pharmacological effects, including inhibition of certain pathways involved in disease processes. Continued investigations are warranted to better understand these mechanisms and their implications for drug design.

Comparative Analysis with Similar Compounds

To further contextualize the biological activity of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride, here is a comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-{[3-(Propan-2-yloxy)methyl]phenyl}ethanamineC14H21NOContains an ethyl chain instead of methylene; potential for different biological activity.
3-{[Propan-2-yloxy]methyl}anilineC11H15NOLacks the methanamine group; primarily used in dye synthesis.
N,N-Dimethyl-{3-[propan-2-yloxy]methyl}anilineC13H19NFeatures dimethyl substitution on nitrogen; alters reactivity and solubility characteristics.

This table highlights the uniqueness of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride due to its specific functional groups and potential bioactivity profiles.

Preliminary Studies

Initial studies have shown that the compound may possess both antimicrobial and antiviral properties, suggesting its potential utility in treating infectious diseases. For example, compounds sharing structural similarities have been reported to exhibit significant activity against various pathogens.

Future Research Directions

Further research is necessary to explore the full pharmacological profile of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride. This includes:

  • In vitro and in vivo studies : To assess the efficacy and safety profile of the compound.
  • Mechanistic studies : To clarify how the compound interacts with biological targets.
  • Structure-activity relationship (SAR) analysis : To optimize its pharmacological properties based on structural modifications.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1 : Reaction of 3-(hydroxymethyl)phenol with propan-2-yl bromide in the presence of a base (e.g., K₂CO₃) to form the propan-2-yloxy intermediate.
  • Step 2 : Conversion to the primary amine via reductive amination or Gabriel synthesis.
  • Step 3 : Salt formation with HCl to yield the hydrochloride form.
    Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .
    Optimization : Use anhydrous solvents and controlled reaction temperatures (40–60°C) to minimize by-products like N-alkylated impurities .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and substituent positions (e.g., δ 1.2 ppm for isopropyl CH₃ groups) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₈ClNO: 228.1154) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 0.1% TFA in H₂O/ACN) .

Basic: How does the hydrochloride salt form influence solubility and formulation in biological assays?

Answer:
The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base, facilitating in vitro assays. For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Storage : Desiccate at 2–8°C in amber vials to prevent hygroscopic degradation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological targets?

Answer:

  • Alkoxy Group Modifications : Replace propan-2-yloxy with ethoxy or methoxy groups to assess steric/electronic effects on receptor binding (e.g., serotonin 5-HT₂C) .
  • Amine Substituents : Compare primary, secondary, and tertiary amines for metabolic stability using hepatic microsome assays .
    Data Table :
SubstituentLogPEC₅₀ (5-HT₂C)Metabolic Half-Life (Human Liver Microsomes)
Propan-2-yl2.112 nM45 min
Ethoxy1.88 nM60 min

Advanced: How can computational docking (e.g., AutoDock) predict target engagement?

Answer:

  • Protocol : Use AutoDock4 with flexible sidechains for receptor residues (e.g., 5-HT₂C: PDB 6BQG).
  • Parameters : Lamarckian GA, 100 runs, grid size 60×60×60 Å centered on binding pocket .
  • Validation : Compare docking scores (ΔG ≤ -9 kcal/mol) with experimental IC₅₀ values from radioligand displacement assays .

Advanced: How to resolve discrepancies between in vitro and in vivo activity data?

Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% bound to albumin) and blood-brain barrier permeability (logBB >0.3 via PAMPA) .
  • Metabolite Identification : Use LC-MS/MS to detect N-oxides or glucuronide conjugates in rat plasma .
    Case Study : In vitro EC₅₀ = 12 nM (5-HT₂C) vs. in vivo ED₅₀ = 5 mg/kg due to first-pass metabolism .

Advanced: What strategies separate enantiomers for chiral resolution studies?

Answer:

  • Chiral HPLC : Use a Chiralpak IC column (hexane/IPA/DEA 90:10:0.1) to resolve R/S enantiomers (α >1.5) .
  • Stereoselective Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase B) .

Advanced: How to evaluate metabolic stability for preclinical development?

Answer:

  • In vitro Assays :
    • Microsomal Stability : Incubate with NADPH-fortified human liver microsomes (37°C, 1 hr); quantify parent compound via LC-MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ >10 µM preferred) .
      Data : Typical t₁/₂ = 45 min; prioritize derivatives with t₁/₂ >90 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.